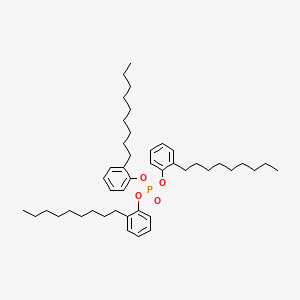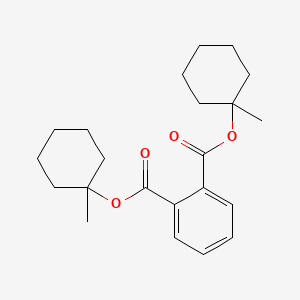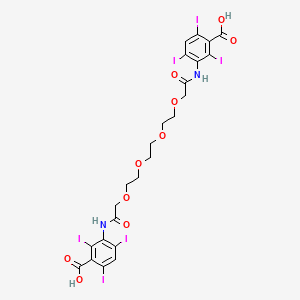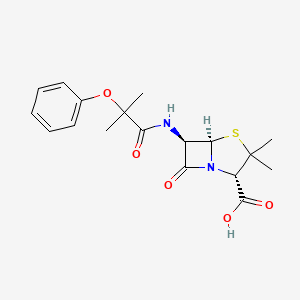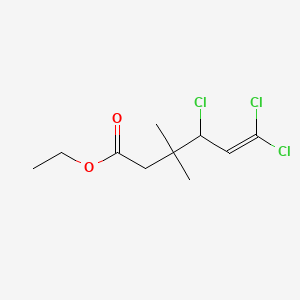
1-(3-Hydroxyphényl)pyrrolidine-2,5-dione
Vue d'ensemble
Description
1-(3-Hydroxyphenyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring fused with a phenyl group that has a hydroxyl substitution at the third position. It is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis.
Applications De Recherche Scientifique
1-(3-Hydroxyphenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
Target of Action
Similar compounds have shown nanomolar activity against ck1γ and ck1ε , suggesting that these kinases could be potential targets.
Mode of Action
It’s plausible that the compound interacts with its targets, possibly kinases, to inhibit their activity .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound might influence pathways regulated by ck1γ and ck1ε .
Result of Action
Similar compounds have been shown to provoke the intrinsic apoptotic mitochondrial pathway in mcf-7 cells , suggesting potential anti-cancer effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyphenyl)pyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with succinic anhydride in the presence of a base, followed by cyclization to form the pyrrolidine ring. The reaction typically requires mild conditions and can be carried out in solvents such as ethanol or methanol .
Industrial Production Methods: Industrial production of 1-(3-Hydroxyphenyl)pyrrolidine-2,5-dione often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Hydroxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed:
Oxidation: Formation of 3-formylphenylpyrrolidine-2,5-dione.
Reduction: Formation of 1-(3-hydroxyphenyl)pyrrolidine-2,5-diol.
Substitution: Formation of 1-(3-nitrophenyl)pyrrolidine-2,5-dione or 1-(3-bromophenyl)pyrrolidine-2,5-dione.
Comparaison Avec Des Composés Similaires
1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione: Similar structure but with the hydroxyl group at the fourth position.
1-(3-Methoxyphenyl)pyrrolidine-2,5-dione: Similar structure with a methoxy group instead of a hydroxyl group.
1-(3-Chlorophenyl)pyrrolidine-2,5-dione: Similar structure with a chlorine atom instead of a hydroxyl group
Uniqueness: 1-(3-Hydroxyphenyl)pyrrolidine-2,5-dione is unique due to the presence of the hydroxyl group at the third position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets and contributes to its diverse applications in research and industry .
Propriétés
IUPAC Name |
1-(3-hydroxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(11)14/h1-3,6,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQLQZKMBVUJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426242 | |
| Record name | 2,5-Pyrrolidinedione, 1-(3-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-36-0 | |
| Record name | 2,5-Pyrrolidinedione, 1-(3-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,6-Dichlorophenyl)-3-[3-(dimethylamino)propyl]urea](/img/structure/B1623362.png)
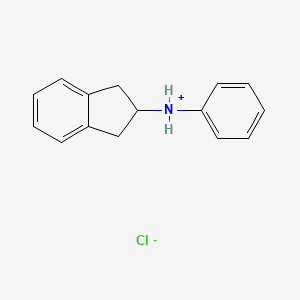
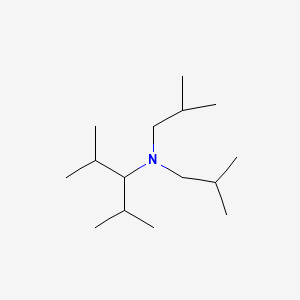
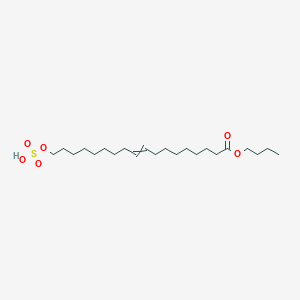
![3-[Bis(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B1623371.png)
